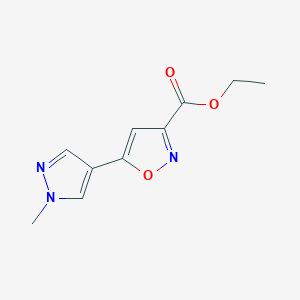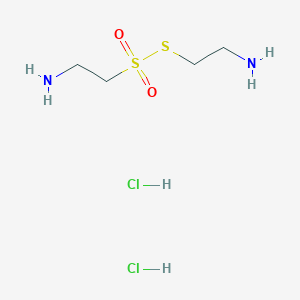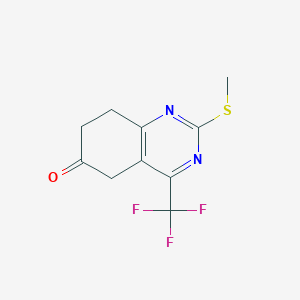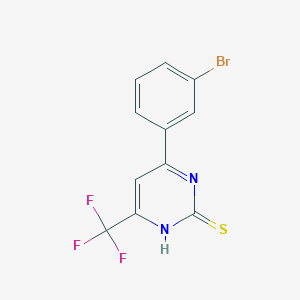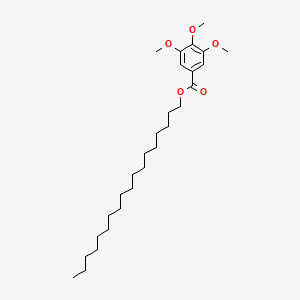
Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of an ethynyl group, a trifluoromethoxy group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate typically involves the following steps:
Formation of the Ethynyl Group:
Introduction of the Trifluoromethoxy Group: This step often involves nucleophilic substitution reactions where a suitable trifluoromethoxy precursor reacts with the aromatic ring.
Esterification: The final step involves the esterification of the benzoic acid derivative with benzyl alcohol under acidic conditions to form the benzoate ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: Depending on the specific application, it may modulate signaling pathways, enzyme activity, or receptor binding, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzyl Benzoate: Known for its use in treating scabies and lice, it shares the benzoate ester structure but lacks the ethynyl and trifluoromethoxy groups.
Ethynyl Benzoates: Compounds with similar ethynyl groups but different substituents on the aromatic ring.
Trifluoromethoxy Benzoates: Compounds with the trifluoromethoxy group but different ester or other functional groups.
Eigenschaften
Molekularformel |
C17H11F3O3 |
|---|---|
Molekulargewicht |
320.26 g/mol |
IUPAC-Name |
benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C17H11F3O3/c1-2-12-8-14(10-15(9-12)23-17(18,19)20)16(21)22-11-13-6-4-3-5-7-13/h1,3-10H,11H2 |
InChI-Schlüssel |
ASLMCJSMKFLTON-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC(=C1)OC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


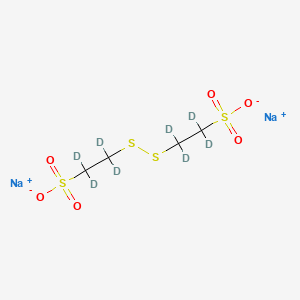
![3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13715563.png)
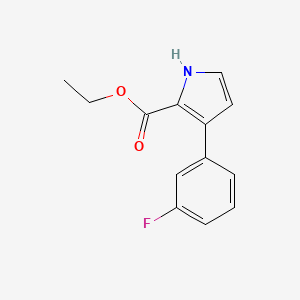
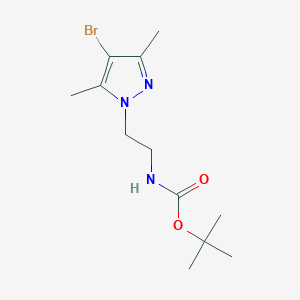
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B13715588.png)
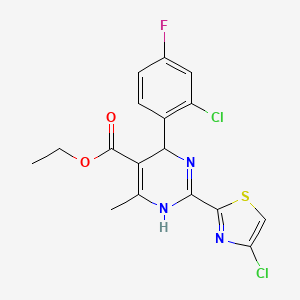
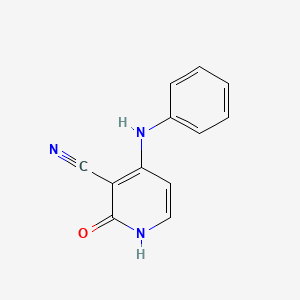
![7-(Difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13715602.png)
![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13715610.png)
